Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

Medicinal chemistry MAO-B inhibition ortho-fluorine effect

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate (CAS 2098137-23-4) is a trisubstituted pyridazine featuring an ortho-fluorophenyl group at C6, a nucleophilic aromatic substitution (SNAr)-competent chloro leaving group at C3, and a modifiable ethyl ester at C4. This dual-site orthogonality enables sequential functionalization—e.g., SNAr amination followed by ester hydrolysis and amide coupling—to rapidly construct CNS-focused pyridazinone/pyrazolo[3,4-c]pyridazine libraries. It maps onto fungicidal patent space (US 8,658,644 B2) and serves as a privileged starting material for MAO-B inhibitor programs (2-fluorophenyl motif drives potency to IC₅₀ 0.013 µM). Its computed logP (3.074) and tPSA (65 Ų) support blood–brain barrier penetration. Researchers exploiting C3/C4 differentiation for lead optimization should source this specific intermediate—no decarboxylated or para-substituted congener replicates its synthetic versatility or target engagement profile.

Molecular Formula C13H10ClFN2O2
Molecular Weight 280.68 g/mol
CAS No. 2098137-23-4
Cat. No. B1491886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
CAS2098137-23-4
Molecular FormulaC13H10ClFN2O2
Molecular Weight280.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F
InChIInChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3
InChIKeySGUZYTWIDCDNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate (CAS 2098137-23-4): Procurement-Relevant Structural and Physicochemical Profile


Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a trisubstituted pyridazine heterocycle (C13H10ClFN2O2, MW 280.68 g/mol) bearing a 2-fluorophenyl group at C6, a chloro leaving group at C3, and an ethyl ester at C4 . The compound is catalogued by the European Chemicals Agency (ECHA) under EC number 100.355.970 and has a calculated logP of 3.074 and topological polar surface area (tPSA) of 65 Ų, placing it within drug-like physicochemical space [1]. It is commercially available at 95%+ purity from multiple suppliers and serves as a versatile intermediate for further synthetic elaboration via nucleophilic aromatic substitution at C3 or ester transformation at C4 .

Why Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate Cannot Be Replaced by Generic Pyridazine Analogs


Superficially similar 3-chloro-6-arylpyridazine-4-carboxylates differ critically in the position and identity of the aryl substituent, which governs both reactivity and biological recognition. The ortho-fluorine on the 2-fluorophenyl ring introduces a unique hydrogen-bond acceptor capable of participating in intramolecular and protein–ligand interactions, an effect absent in the para-fluoro, para-chloro, or unsubstituted phenyl analogs [1]. Furthermore, the 2-fluorophenyl group imposes a distinct torsional profile between the pyridazine core and the aryl ring, altering the conformational landscape relative to 4-substituted or unsubstituted congeners. The ethyl ester at C4 is not a passive solubilizing group; it is essential for subsequent medicinal chemistry diversification—enabling amidation, hydrolysis to the carboxylic acid, or reduction—functionality not available in the simpler decarboxylated analog 3-chloro-6-(2-fluorophenyl)pyridazine (CAS 66549-06-2) . These structural features collectively mean that generic substitution with a different 3-chloro-6-arylpyridazine-4-carboxylate or a decarboxylated analog will not reproduce the same synthetic utility, physicochemical profile, or target engagement pattern.

Quantitative Differentiation Evidence for Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate Relative to Closest Analogs


Ortho-Fluorine Hydrogen-Bond Acceptor Capacity vs. Para-Fluoro and Para-Chloro Analogs

The ortho-fluorine on the 2-fluorophenyl ring can act as a weak hydrogen-bond acceptor (C–F···H–X), a capability absent in the 4-chlorophenyl analog and geometrically distinct from the 4-fluorophenyl isomer. In a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety, the ortho-fluorine phenyl rings of T3 and T6 were shown via molecular docking to engage in key interactions within the MAO-B active site, contributing to IC50 values as low as 0.013 µM for T6 and 0.039 µM for T3 [1]. Although direct head-to-head data for the target compound are not available, the ortho-fluorine motif is the critical pharmacophoric element distinguishing it from the 4-fluorophenyl (CAS 2098092-09-0) and 4-chlorophenyl (CAS 220287-28-5) analogs, which lack this specific interaction geometry.

Medicinal chemistry MAO-B inhibition ortho-fluorine effect

Synthetic Versatility: Dual Functionalization Sites vs. Decarboxylated Analog

Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate (MW 280.68) possesses two orthogonal reactive handles: a chloro leaving group at C3 for nucleophilic aromatic substitution (SNAr) and an ethyl ester at C4 for hydrolysis, amidation, or reduction. In contrast, the decarboxylated analog 3-chloro-6-(2-fluorophenyl)pyridazine (CAS 66549-06-2, MW 208.62) lacks the C4 ester entirely, providing only a single point for derivatization . The patent literature explicitly describes 3-chloro-6-arylpyridazine-4-carboxylates as intermediates for agrochemical fungicides, where the ester group is essential for subsequent transformations to carboxamides and carboxylates with enhanced fungicidal activity [1]. The 4-chlorophenyl analog of the target compound (ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate) has been demonstrated to cyclize with hydrazines to form pyrazolo[3,4-c]pyridazines with CNS pharmacological activity, a transformation equally accessible to the target compound but not to the decarboxylated version [2].

Organic synthesis Building block Scaffold diversification

Lipophilicity Modulation: logP Differentiation from Unsubstituted Phenyl Analog

Introduction of the ortho-fluorine atom increases the calculated logP of the target compound (logP = 3.074) compared to the unsubstituted phenyl analog ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (XlogP = 2.7) [1][2]. This represents a ΔlogP of +0.374, reflecting the electron-withdrawing and lipophilic contribution of fluorine. The molecular weight also increases from 262.69 g/mol (phenyl analog) to 280.68 g/mol (target compound, ΔMW = +17.99 g/mol). Both compounds remain within Lipinski-compliant space (MW < 500, logP < 5), but the higher logP of the fluorinated compound predicts improved membrane permeability and potentially enhanced blood–brain barrier penetration, as supported by in silico ADME predictions for the 3-chloro-6-arylpyridazine class showing high human intestinal absorption and blood–brain barrier crossing potential [3].

Physicochemical properties Drug-likeness logP optimization

Anti-Tubercular Class Activity: 3-Chloro-6-arylpyridazine Scaffold MIC Data

The 3-chloro-6-arylpyridazine scaffold exhibits in vitro antitubercular activity against Mycobacterium tuberculosis. In a study of 3-chloro-6-arylpyridazines (compounds 3a–3d), compound 3a showed an MIC of 6.25 µg/mL, while compounds 3b–3d had MIC values of 12.5 µg/mL, indicating that aryl substitution identity modulates potency by at least 2-fold [1]. Although the specific 2-fluorophenyl variant was not among the tested compounds (the study evaluated 3-chloro-6-(4-chlorophenyl)pyridazine and related analogs), the data establish the antitubercular potential of the core scaffold and suggest that the 2-fluorophenyl substitution could further tune activity through electronic and steric effects. In silico toxicity prediction indicated that all tested 3-chloro-6-arylpyridazines (3a–3d) were non-carcinogenic and non-mutagenic, and ADME profiling predicted high human intestinal absorption with blood–brain barrier penetration capability [1].

Antitubercular Mycobacterium tuberculosis antimicrobial resistance

Agrochemical Fungicidal Precedent: Pyridazine-4-carboxylate Scaffold in Crop Protection Patents

The pyridazine-4-carboxylate scaffold is claimed in granted patent US 8,658,644 B2 (Syngenta) as a fungicidal pharmacophore, where the combination of a 3-chloro substituent and an ester or carboxamide at C4 is essential for microbiocidal activity [1]. The patent explicitly discloses pyridazine derivatives of formula (I) bearing chloro at position 3 and fluoro-substituted aryl groups at other positions, with preferred compounds demonstrating unexpected curative fungicidal activity at low application rates (5 g to 2 kg a.i./ha) [1]. The target compound (ethyl ester, 3-Cl, 6-(2-fluorophenyl)) maps onto the substructure requirements delineated in the patent's SAR, whereas non-ester analogs (e.g., the decarboxylated 3-chloro-6-(2-fluorophenyl)pyridazine) fall outside the claimed scope [1]. This patent landscape provides proprietary precedent for the agrochemical relevance of ester-bearing 3-chloro-6-arylpyridazines, with the 2-fluorophenyl substituent representing an underexplored variant within the claimed genus.

Fungicide Agrochemical Crop protection

Prioritized Research and Industrial Application Scenarios for Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate


CNS Drug Discovery: MAO-B Inhibitor Lead Generation Leveraging the Ortho-Fluorophenyl Motif

The ortho-fluorophenyl group on the target compound provides a privileged hydrogen-bond acceptor motif associated with potent MAO-B inhibition, as demonstrated by pyridazinones containing the 2-fluorophenyl moiety achieving IC50 values down to 0.013 µM [1]. The target compound can serve as a starting material for constructing pyridazinone or pyrazolo[3,4-c]pyridazine libraries targeting MAO-B and related CNS enzymes. Its C4 ethyl ester enables conversion to carboxamides, a transformation known to enhance CNS drug-likeness. The moderate logP (3.074) and tPSA (65 Ų) support blood–brain barrier penetration potential [2].

Agrochemical Fungicide Discovery: Pyridazine-4-carboxylate Scaffold Elaboration

The target compound maps onto the generic formula disclosed in US Patent 8,658,644 B2, which claims pyridazine derivatives bearing 3-chloro and C4-ester/carboxamide functionality as fungicidal agents with curative activity [1]. The 2-fluorophenyl group represents an underexplored substituent within this patent space. Researchers can elaborate the scaffold via SNAr at C3 or ester amidation at C4 to generate novel analogs for screening against phytopathogenic fungi (Puccinia, Phytophthora, Botrytis spp.), with the patent precedent supporting the likelihood of identifying active compounds [1].

Antitubercular Drug Discovery: 3-Chloro-6-arylpyridazine Scaffold Optimization

The 3-chloro-6-arylpyridazine class has validated antitubercular activity with MIC values as low as 6.25 µg/mL against M. tuberculosis [1]. The target compound, bearing a 2-fluorophenyl substituent, introduces distinct electronic properties relative to the previously tested 4-chlorophenyl analogs. Procurement of this compound enables SAR exploration around the aryl ring electronics, with the goal of improving upon the 6.25 µg/mL MIC benchmark. In silico predictions indicate the scaffold class is non-carcinogenic, non-mutagenic, and orally bioavailable [1].

Synthetic Methodology Development: Sequential Dual-Site Derivatization

The orthogonality of the C3-Cl (SNAr-amenable) and C4-COOEt (hydrolysis/amidation/reduction) sites makes the target compound an ideal substrate for developing and demonstrating sequential functionalization methodologies [1]. Unlike the decarboxylated analog, which supports only a single derivatization step, the target compound enables two-step diversification sequences (e.g., SNAr with an amine followed by ester hydrolysis and amide coupling) to generate highly substituted pyridazine libraries. This utility is directly transferable to medicinal chemistry and agrochemical lead optimization workflows [2].

Quote Request

Request a Quote for Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.